molecular formula C7H5ClO3 B120249 3-Chloroperoxybenzoic acid CAS No. 937-14-4

3-Chloroperoxybenzoic acid

Cat. No. B120249
Key on ui cas rn: 937-14-4
M. Wt: 172.56 g/mol
InChI Key: NHQDETIJWKXCTC-UHFFFAOYSA-N
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Patent
US07507756B2

Procedure details

Compound 20 is treated with an organolithium base (e.g. LDA, t-BuLi or, preferably, n-BuLi) at low temperature (preferably −78° C.) in a solvent such as DME, Et2O or, preferably, THF, followed by treatment with an organo-disulfide, preferably diphenyldisulfide, to afford compound 28. Compound 29 is obtained by treating compound 28 with a base (e.g. LHMDS, LDA or, preferably, LTMP) at low temperature (preferably −78° C.) in a solvent such as THF, followed by aldehyde RMCHO. Compound 29 is treated with an oxidizing agent (e.g. KMnO4, PCC, PDC, “Swern” oxidation reagents such as (COCl)2/DMSO/Et3N or, preferably, MnO2 in CH2Cl2) to yield compound 30, which is treated with an oxidizing agent (e.g.hydrogen peroxide in acetic acid, 3-chloroperoxybenzoic acid in CH2Cl2, or, preferably, 3-chloroperoxybenzoic acid in Et2O) to provide compound 31. Desired compound 25 of the present invention is obtained upon treatment of compound 31 with H-A3-L3-Q3 in the presence of a base (e.g. KH or, preferably, NaH) in a solvent such as DMF, benzene, DME or, preferably, THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][OH:8])=[O:6]>C(O)(=O)C.C(Cl)Cl.CCOCC>[OH:7][OH:8].[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][OH:8])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated with an oxidizing agent (e.g

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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